N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-9-11-17(12-10-16)31(25,26)21(20-8-5-13-30-20)14-23-22(24)15-29-19-7-4-3-6-18(19)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQXTBPNUBRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structures to N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of Tubulin Polymerization : This leads to disruption of mitotic spindle formation, thereby inhibiting cancer cell proliferation.
Case Study: Antiproliferative Effects
- Compound Tested : this compound
- Cell Lines : Breast cancer (MCF-7), prostate cancer (PC3)
- Mechanism : Inhibition of tubulin polymerization
- Results : IC50 values were observed in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Applications
The compound has also been studied for its antimicrobial properties. It shows potential against various bacterial strains, particularly due to the sulfonamide group which enhances antibacterial activity.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| N-[2-(4-methoxybenzenesulfonyl)-... | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |
| Related Thiophene Derivatives | Variable | Variable | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Substitution Patterns : Para-substituted phenyl rings tend to enhance anticancer and antimicrobial activities.
- Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.
- Linker Variations : Alterations in the linker between functional groups can modulate potency and selectivity.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Sulfonyl and Thiophene Groups
The closest analog is 2-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide . Both compounds share the 4-methoxybenzenesulfonyl and thiophen-2-yl ethyl backbone. Key differences include:
- Acetamide substituent: The target compound has a 2-methoxyphenoxy group, while the analog has a 4-chlorophenyl group.
| Property | Target Compound | 4-Chlorophenyl Analog |
|---|---|---|
| Molecular Weight | ~507.55 g/mol | ~478.98 g/mol |
| Key Substituents | 2-Methoxyphenoxy, sulfonyl | 4-Chlorophenyl, sulfonyl |
| LogP (Predicted) | ~3.2 | ~2.8 |
Acetamide Variants with Thiadiazole or Phenoxy Groups
Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide share the 2-methoxyphenoxy acetamide moiety but differ in core structure:
- Core structure : The target compound uses a sulfonyl-thiophene ethyl backbone, while others employ thiadiazole or sulfamoylphenyl groups.
- Biological relevance: Thiadiazole-containing analogs (e.g., 5k) exhibit moderate antibacterial activity, suggesting the methoxyphenoxy group may synergize with heterocyclic cores .
Thiophene-Containing Acetamides
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide demonstrates antimycobacterial activity, highlighting the importance of the thiophene ring. The target compound’s additional sulfonyl and methoxyphenoxy groups may enhance target specificity or metabolic stability compared to simpler thiophene acetamides .
Role of Sulfonyl Groups
Sulfonyl-containing compounds, such as 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1) , often exhibit enhanced binding to enzymes or receptors due to sulfonyl’s polar yet stable nature. The 4-methoxybenzenesulfonyl group in the target compound may similarly improve pharmacokinetic profiles compared to non-sulfonylated analogs .
Research Findings and Hypotheses
- Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of a thiophene ethyl intermediate (similar to ), followed by coupling with 2-methoxyphenoxy acetyl chloride (analogous to methods in ).
- Theoretical Predictions : Density functional theory (DFT) studies (as in ) could predict the compound’s stability, with the methoxy groups reducing steric strain compared to bulkier substituents.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, identified by its CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound's structure includes:
- Methoxybenzenesulfonyl group : Known for its role in enhancing solubility and biological activity.
- Thiophene moiety : Often associated with antitumor properties.
- Methoxyphenoxy acetamide framework : Contributes to the compound's overall reactivity and interaction capabilities.
The molecular formula is , with a molecular weight of 431.5 g/mol .
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
- Receptor Binding : It can modulate signal transduction pathways by binding to receptors on cell surfaces, potentially altering cellular responses.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Antitumor Activity :
- Compounds with thiophene structures have shown potential against various cancer cell lines. The integration of the methoxybenzenesulfonyl group may enhance this effect through improved bioavailability and targeted action.
- Studies have demonstrated that related compounds exhibit IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, suggesting a strong potential for anticancer applications .
-
Antioxidant Properties :
- The methoxy groups present in the structure are known for their antioxidant effects, which could contribute to protective mechanisms against oxidative stress in cells.
-
Antimicrobial Activity :
- Similar compounds have been documented to possess antimicrobial properties, indicating that this compound may also exhibit such effects.
Research Findings and Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
Q & A
Basic: What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Sulfonylation: Reacting a thiophene-containing intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP) to introduce the sulfonyl group .
- Acetamide Coupling: Using 2-(2-methoxyphenoxy)acetic acid activated via carbodiimide coupling (e.g., DCC or EDC) with the amine intermediate. Solvent choice (e.g., dichloromethane or DMF) and temperature (-20°C to room temperature) are critical for yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Optimization: Adjust stoichiometry of sulfonyl chloride (1.2–1.5 eq) and monitor reaction progress via TLC or HPLC to minimize byproducts like over-sulfonylated species .
Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can:
- Electron Density Analysis: Map HOMO-LUMO gaps to assess charge transfer behavior, relevant for biological activity or material applications .
- Reactivity Prediction: Identify nucleophilic/electrophilic sites via Fukui indices. For example, the sulfonyl group may act as an electron-withdrawing moiety, influencing hydrogen-bonding interactions .
- Validation: Compare computed IR/NMR spectra with experimental data (e.g., chemical shift deviations <5%) to confirm accuracy .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected m/z 503.12) with <3 ppm error .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) to validate stereochemistry .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
Contradictions often arise due to:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC50 discrepancies in kinase inhibition may reflect differential enzyme expression .
- Compound Purity: Use HPLC (>95% purity) and elemental analysis to rule out impurities. Trace solvents (e.g., DMF) can artifactually inhibit enzymes .
- Structural Analogues: Compare activity of derivatives (e.g., replacing the methoxy group with ethoxy) to identify pharmacophoric elements .
Basic: What impurities are commonly observed during synthesis, and how are they characterized?
Methodological Answer:
- Common Impurities:
- Characterization:
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvents: Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility (>50 µg/mL) .
- Prodrug Design: Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .
- Nanosuspensions: Mill the compound to <200 nm particles (e.g., using wet milling) for improved bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
